N-(3-chlorophenyl)-1-pyridin-3-ylmethanimine
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Overview
Description
N-(3-chlorophenyl)-1-pyridin-3-ylmethanimine is an organic compound that belongs to the class of imines It features a pyridine ring attached to a methanimine group, which is further substituted with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-pyridin-3-ylmethanimine typically involves the condensation reaction between 3-chlorobenzaldehyde and 3-aminopyridine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the imine bond. The reaction mixture is refluxed for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1-pyridin-3-ylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the imine group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-(3-chlorophenyl)-1-pyridin-3-ylmethanimine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-pyridin-3-ylmethanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: A compound with a similar chlorophenyl group but different functional groups and applications.
2-chloro-N-(3-chlorophenyl)nicotinamide: Another compound with a chlorophenyl group and a nicotinamide moiety, used in different research contexts.
Uniqueness
N-(3-chlorophenyl)-1-pyridin-3-ylmethanimine is unique due to its specific structural features, such as the combination of a pyridine ring and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
41855-62-3 |
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Molecular Formula |
C12H9ClN2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C12H9ClN2/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-9H |
InChI Key |
ICNPOLZLESTHLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=CN=CC=C2 |
Origin of Product |
United States |
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